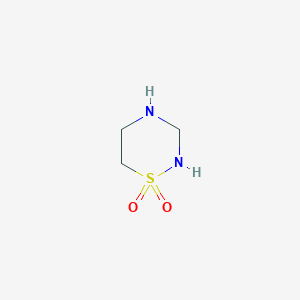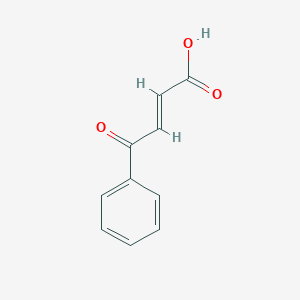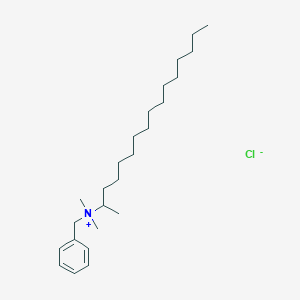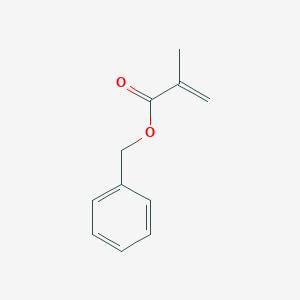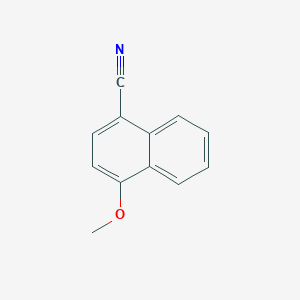
4-Bromo-3,5-diméthylpyrazole
Vue d'ensemble
Description
4-Bromo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions on the pyrazole ring.
Applications De Recherche Scientifique
4-Bromo-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
4-Bromo-3,5-dimethylpyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Biochemical Pathways
Its inhibitory effect on oxidative phosphorylation suggests that it may interfere with the electron transport chain in mitochondria, thereby affecting atp production .
Result of Action
Its reported inhibition of oxidative phosphorylation and atp -32 p exchange reaction suggests that it may disrupt energy production within cells .
Analyse Biochimique
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Pyrazolines and their derivatives, which are structurally similar to 4-Bromo-3,5-dimethylpyrazole, have been reported to exhibit a range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Molecular Mechanism
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and is recommended to be stored in a cool and dark place, below 15°C .
Dosage Effects in Animal Models
A study on a newly synthesized pyrazoline derivative, which is structurally similar to 4-Bromo-3,5-dimethylpyrazole, investigated its neurotoxic potentials on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins in association with behavioral parameters and swimming potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole typically involves the bromination of 3,5-dimethyl-1H-pyrazole. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-3,5-dimethyl-1H-pyrazole may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Substituted Pyrazoles: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Pyrazoles: Products with altered oxidation states.
Coupled Products: Complex molecules formed through coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1,3-dimethyl-1H-pyrazole
- 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates
Uniqueness
4-Bromo-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and methyl groups at the 3- and 5-positions makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propriétés
IUPAC Name |
4-bromo-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISOHYOEPYWKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187586 | |
| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3398-16-1 | |
| Record name | 4-Bromo-3,5-dimethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3398-16-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-3,5-dimethylpyrazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AT7M73HWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 4-Bromo-3,5-dimethylpyrazole in organic synthesis?
A1: 4-Bromo-3,5-dimethylpyrazole serves as a versatile building block in organic synthesis. It acts as a precursor for generating nucleophiles used in enantioselective enol lactone synthesis. [] For example, reacting it with dimedone in the presence of a chiral catalyst and acetic anhydride yields enol lactones with high enantioselectivity. [] This reaction proceeds through an enantioselective Michael addition followed by cyclization and removal of the pyrazole moiety. []
Q2: How does 4-Bromo-3,5-dimethylpyrazole contribute to the development of novel organometallic compounds?
A2: This compound plays a crucial role in synthesizing unique ansa-ferrocene complexes. [] Reacting 1,1′-Bis[bromo(methyl)boryl]ferrocene with 4-Bromo-3,5-dimethylpyrazole results in the formation of an air-stable ansa-ferrocene. [] This self-assembly process, driven by B–N adduct formation, presents an alternative approach to traditional C-C coupling reactions for building such structures. []
Q3: Has 4-Bromo-3,5-dimethylpyrazole been investigated for biological activity?
A3: Yes, 4-Bromo-3,5-dimethylpyrazole and its derivatives have demonstrated cytostatic activity against HeLa cell cultures. [] This suggests potential applications in developing anti-cancer agents. Further research is needed to explore the specific mechanisms of action and potential therapeutic uses.
Q4: Are there any studies investigating the binding interactions of 4-Bromo-3,5-dimethylpyrazole?
A4: Research has explored the use of 4-Bromo-3,5-dimethylpyrazole in designing ammonium ion receptors. [] Studies using ion-selective electrodes (ISEs) based on tripodal receptors incorporating this compound show promising results for ammonium ion sensing. [] Crystallographic analysis reveals that the receptor based on 4-Bromo-3,5-dimethylpyrazole interacts with ammonium ions through three hydrogen bonds. [] This understanding of binding interactions can guide the development of more selective and sensitive ion sensors.
Q5: What analytical techniques are employed to characterize and study 4-Bromo-3,5-dimethylpyrazole?
A5: Several analytical techniques are crucial for characterizing 4-Bromo-3,5-dimethylpyrazole and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, helps determine the structure and purity of these compounds. [, , ] Additionally, X-ray crystallography provides detailed insights into the three-dimensional structure and bonding arrangements within synthesized complexes. [] These techniques are essential for confirming the identity and properties of newly synthesized compounds containing 4-Bromo-3,5-dimethylpyrazole.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




